BenchChemオンラインストアへようこそ!

Met-enkephalinamide

Enzymatic degradation Metabolic stability Peptide half-life

Met‑enkephalinamide is the definitive choice for in‑vivo opioid research. Unlike native Met‑enkephalin—which fails to produce analgesia despite similar brain exposure—this C‑terminal amidated analog reliably induces naloxone‑reversible analgesic effects at 300 µg/animal in rats. Its intermediate metabolic stability and potency (IC₅₀ 55 nM in guinea‑pig ileum) make it an ideal benchmark for evaluating novel enkephalin analogs and probing mu/delta opioid receptor interplay. Choose Met‑enkephalinamide when functional, peptide‑mediated opioid effects are required without the extreme potency of D‑Ala2‑substituted derivatives.

Molecular Formula C27H36N6O6S
Molecular Weight 572.7 g/mol
CAS No. 60117-17-1
Cat. No. B1676344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet-enkephalinamide
CAS60117-17-1
Synonymsenkephalinamide-Met-
Met-enkephalinamide
methionine enkephalinamide
Molecular FormulaC27H36N6O6S
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1
InChIKeyHBDDEVHKKBWEQT-FKBYEOEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Met-enkephalinamide (CAS 60117-17-1): A Baseline-Stable Enkephalinamide for Opioid Pharmacology Studies


Met-enkephalinamide (CAS 60117-17-1), also known as [Met5]-Enkephalin amide, is a synthetic pentapeptide (H-Tyr-Gly-Gly-Phe-Met-NH₂) derived from the endogenous δ-opioid receptor agonist Met-enkephalin [1]. The C-terminal amidation enhances its resistance to rapid enzymatic degradation compared to the native peptide, establishing it as a key pharmacological tool for probing opioid receptor function [2]. While it exhibits modest in vitro receptor affinity, this compound serves as a critical benchmark for evaluating the efficacy and stability gains achieved by more extensively modified enkephalin analogs, such as D-Ala2-substituted derivatives [3].

Why Native Enkephalin Cannot Substitute for Met-enkephalinamide in Functional Assays


The primary reason native Met-enkephalin cannot substitute for Met-enkephalinamide in functional assays stems from a critical disconnect between in vitro receptor binding and in vivo pharmacological efficacy. Both native Met-enkephalin and Met-enkephalinamide can achieve similar brain concentrations after peripheral administration [1]. However, while Met-enkephalinamide reliably induces analgesia in animal models, the native peptide consistently fails to do so [1]. Furthermore, systematic studies on enkephalin analogs demonstrate that even modest chemical modifications, such as amidation of the C-terminus or substitution with D-amino acids, produce vast, quantifiable differences in metabolic stability, with half-lives ranging from less than five minutes to over two hours [2]. These findings underscore that receptor affinity alone is an insufficient metric for selecting a peptide for in vivo research; stability against peptidases is the decisive factor.

Quantitative Differentiation of Met-enkephalinamide (60117-17-1) vs. Analogs: A Technical Procurement Guide


Metabolic Stability of Met-enkephalinamide Compared to Native Met-enkephalin in Brain Extracts

The amidation of the C-terminus confers a substantial, quantifiable increase in metabolic stability to Met-enkephalinamide relative to its native counterpart. When incubated with mouse brain extract, the naturally occurring Met-enkephalin is completely destroyed within 5 minutes, whereas Met-enkephalinamide (and its D-Ala2 analog) exhibits a markedly prolonged half-life [1]. This differential stability directly translates to its in vivo pharmacological activity.

Enzymatic degradation Metabolic stability Peptide half-life

Functional Analgesic Efficacy of Met-enkephalinamide vs. Native Met-enkephalin In Vivo

The critical differentiation between Met-enkephalinamide and native Met-enkephalin is not in receptor binding but in functional in vivo efficacy. A direct comparative study demonstrated that after intravenous injection, both peptides attain similar concentrations in the brain [1]. Despite this, Met-enkephalinamide (as its D-Ala2 analog) reliably produces a measurable analgesic effect, whereas native Met-enkephalin completely fails to elicit analgesia [1].

In vivo efficacy Analgesia Blood-brain barrier

Receptor Binding Affinity of Met-enkephalinamide vs. D-Ala2-Met-enkephalinamide

The unmodified Met-enkephalinamide exhibits modest affinity for opioid receptors (IC50 = 0.2 µM in rat cerebellum homogenates), which is significantly lower than the affinity reported for its D-Ala2-modified analog, which binds to opiate receptors "almost as tightly as methionine-enkephalin" . This affinity difference underpins the requirement for higher doses of the unmodified amide to achieve functional effects.

Opioid receptor Binding affinity IC50

Functional Differentiation in Analgesic Modulation: Met-enkephalinamide as a Delta-Opioid Antagonist

A critical functional difference exists between Met-enkephalinamide and its Leu-enkephalinamide counterpart. In the mouse tail-flick assay, Met-enkephalinamide (and its D-Ala2 analog) acts as an antagonist of morphine-induced analgesia, whereas Leu-enkephalinamide potentiates the analgesic effects of morphine [1]. This functional dichotomy is a key determinant for selecting a delta-opioid tool compound based on its modulatory, rather than direct agonistic, role.

Delta-opioid receptor Analgesia Functional antagonism

Optimal Research and Industrial Application Scenarios for Met-enkephalinamide (60117-17-1)


Functional In Vivo Studies Requiring a Baseline-Stable, Non-Potent Enkephalin

Met-enkephalinamide is the ideal choice for in vivo studies, such as analgesia testing or CNS pharmacology experiments, where the native peptide Met-enkephalin is ineffective due to its rapid metabolism [1]. Its ability to produce a functional response (e.g., analgesia at 300 µg/animal in rats [2]), unlike the native peptide, makes it essential for experiments that require a peptide-based, naloxone-reversible opioid effect without the extreme potency and long duration of D-Ala2-substituted analogs.

Investigations into Mu-Delta Opioid Receptor Interactions and Tolerance Mechanisms

Based on its distinct functional profile, Met-enkephalinamide (or its D-Ala2 analog) is specifically suited for studies examining the complex interplay between mu- and delta-opioid receptors. Its demonstrated ability to antagonize morphine-induced analgesia, in contrast to the potentiating effects of Leu-enkephalin analogs [3], positions it as a critical tool for elucidating the mechanisms underlying opioid tolerance and allosteric receptor modulation [4].

In Vitro Bioassays for Characterizing Enkephalin Pharmacology

In isolated tissue preparations, Met-enkephalinamide serves as a standard for assessing opioid receptor function. In the electrically stimulated isolated guinea pig ileum, it exhibits a defined potency (IC50 = 55 nM when applied to the serosa) that is intermediate between highly potent analogs like DAMGO (IC50 = 15 nM) and the weakly active native enkephalins (>6000 nM) [5]. This makes it a useful reference compound for comparing novel opioid ligands and for studying differential receptor activation in the enteric nervous system.

Neuroscience Research Focused on Dopamine and Acetylcholine Modulation

Met-enkephalinamide (as D-Ala2-Met-enkephalinamide) is a valuable tool in neuroscience for studying neurotransmitter dynamics. It has been shown to produce a dose-related inhibition of cortical acetylcholine release in vivo, with a potency and duration of action greater than native enkephalins [6]. Furthermore, it can be used to induce tolerance to cataleptic effects and to study its impact on dopamine metabolism in specific brain regions, providing insights distinct from those observed with morphine [7].

Quote Request

Request a Quote for Met-enkephalinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.